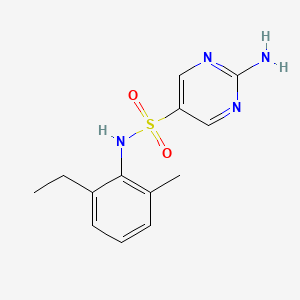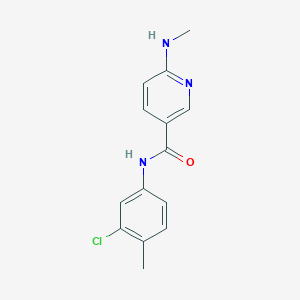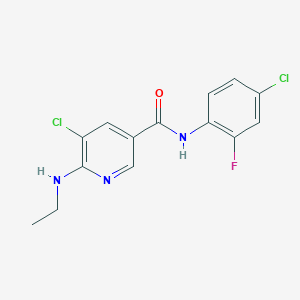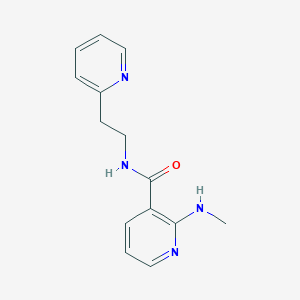
2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide, also known as MP-10, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of pyridine carboxamides and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide involves its binding to the sigma-1 receptor, which results in the modulation of various cellular processes. Specifically, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to modulate the activity of voltage-gated ion channels, which are important for the regulation of neuronal excitability. Additionally, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have neuroprotective effects, which may be beneficial for the treatment of various neurological disorders.
Biochemical and Physiological Effects
2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the promotion of neuroprotection, and the regulation of cell survival. Additionally, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for the study of this protein. Additionally, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have a range of biochemical and physiological effects, which may be useful for the study of various cellular processes. However, one of the limitations of using 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for further research on 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide. One potential area of research is the development of more efficient synthesis methods for this compound, which may improve its accessibility for scientific research. Additionally, further studies on the mechanism of action of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide may provide insights into its potential applications in the treatment of various neurological disorders. Finally, the development of more water-soluble derivatives of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide may overcome some of the limitations associated with its use in lab experiments.
Métodos De Síntesis
The synthesis of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide involves the reaction of 2-bromo-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide with methylamine in the presence of a palladium catalyst. This reaction results in the formation of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide, which can be purified using standard chromatography techniques. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In particular, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including ion channel regulation, cell survival, and neuroprotection.
Propiedades
IUPAC Name |
2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-15-13-12(6-4-9-17-13)14(19)18-10-7-11-5-2-3-8-16-11/h2-6,8-9H,7,10H2,1H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOUZJRGAKBNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)NCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)

![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
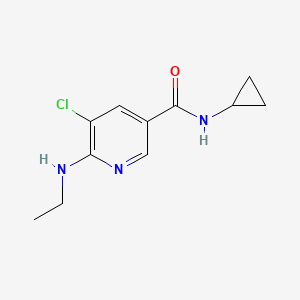
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)

